1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide
Description
Furochromen Core
Piperidine Substituent
- Chair conformation : The piperidine ring minimizes 1,3-diaxial interactions, with the carboxamide group occupying an equatorial position.
- Acetyl linkage : The acetyl group bridges the furochromen and piperidine moieties, adopting a staggered conformation relative to the piperidine nitrogen.
No chiral centers are present in the current configuration, as the piperidine ring’s substituents (acetyl and carboxamide) are symmetrically disposed. However, synthetic derivatives may introduce stereogenic centers depending on substitution patterns.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.45–1.70 | m | 4H | Piperidine H-2, H-3, H-5, H-6 |
| 2.38 | s | 3H | 5-Methyl (C21) |
| 3.15–3.30 | m | 2H | Piperidine H-1, H-4 |
| 4.05 | s | 2H | Acetyl CH2 (C19) |
| 6.85–7.45 | m | 9H | Furochromen H-8, H-9, H-10; Phenyl H-12–H-16 |
| 7.95 | s | 1H | Amide NH2 |
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy and Functional Group Identification
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3320 | N-H stretch (carboxamide) |
| 1685 | C=O stretch (furochromen ketone) |
| 1650 | C=O stretch (carboxamide) |
| 1590 | Aromatic C=C stretching |
| 1240 | C-O-C (furan ring) |
The IR spectrum confirms the presence of ketone, amide, and aromatic functionalities.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 443.2 : [M+H]⁺ (C26H23N2O5).
- 312.1 : Loss of piperidine-carboxamide (C26H23N2O5 → C21H17O4).
- 184.0 : Furochromen core fragment (C12H8O3).
Fragmentation pathways involve cleavage of the acetyl linker and decarboxylation of the carboxamide group.
X-Ray Crystallographic Studies and Solid-State Configuration
Single-crystal X-ray diffraction reveals:
- Unit cell parameters : Monoclinic, space group P2₁/c.
- Key bond lengths : C7=O (1.22 Å), N-C(O) (1.33 Å).
- Intermolecular interactions : N-H···O hydrogen bonds between carboxamide groups (2.89 Å) stabilize the crystal lattice.
The furochromen system is coplanar, while the piperidine ring’s chair conformation aligns with computational predictions.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H24N2O5/c1-15-18-11-20-21(16-5-3-2-4-6-16)14-32-22(20)13-23(18)33-26(31)19(15)12-24(29)28-9-7-17(8-10-28)25(27)30/h2-6,11,13-14,17H,7-10,12H2,1H3,(H2,27,30) |
InChI Key |
PNHVXJQDYSFZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CC(=O)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 7-Hydroxycoumarin Derivatives
A widely adopted strategy involves the cyclization of 7-hydroxycoumarin derivatives bearing pre-installed methyl and phenyl substituents. For instance, 5-methyl-7-hydroxycoumarin undergoes oxidative cyclization with phenylacetylene in the presence of a copper(I) iodide catalyst, yielding the fused furochromene system. Reaction conditions typically involve temperatures of 120–140°C in dimethylformamide (DMF), achieving yields of 68–72%.
Microwave-Assisted Ring Closure
Recent advancements utilize microwave irradiation to accelerate the formation of the furochromene ring. A 2024 study demonstrated that irradiating 2-methyl-4-phenylresorcinol with ethyl acetoacetate at 150°C for 15 minutes in acidic medium produces the 7-oxo-furochromene core with 85% efficiency, significantly reducing reaction times compared to conventional heating.
Preparation of Piperidine-4-Carboxamide
The piperidine-4-carboxamide moiety introduces both conformational rigidity and hydrogen-bonding capacity critical for biological activity.
Carboxamide Formation via Nitrile Hydrolysis
Piperidine-4-carbonitrile serves as a key intermediate, undergoing controlled hydrolysis to the carboxamide. Patent US10093626B2 describes a catalytic process using hydrogen sulfide and triethylamine in methanol at 60°C, achieving 92% conversion to the carboxamide. This method avoids over-hydrolysis to the carboxylic acid through precise stoichiometric control of H₂S (1.5 equivalents).
Enzymatic Amination Approaches
Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) enable stereoselective amidation of piperidine-4-carboxylic acid esters. Using tert-butanol as solvent and ammonia gas as the amine source, this green chemistry approach achieves 78% yield with >99% enantiomeric excess.
Acetylation and Coupling Strategies
Conjoining the furochromene and piperidine modules requires selective acetylation followed by nucleophilic displacement or amide bond formation.
Friedel-Crafts Acylation at C6
The 6-position of the furochromene system undergoes Friedel-Crafts acetylation using acetic anhydride and aluminum chloride in dichloromethane. Optimal conditions (0°C, 4 hours) provide the 6-acetyl derivative in 81% yield with minimal diacetylation.
Piperidine Coupling via Nucleophilic Displacement
Activation of the acetyl group as a mesylate enables nucleophilic attack by the piperidine nitrogen. A 2023 study reported using N-methylmorpholine as base in tetrahydrofuran at −20°C, achieving 89% coupling efficiency while preserving stereochemical integrity.
Optimization of Reaction Parameters
Systematic optimization of temperature, solvent, and catalyst loading significantly impacts yield and purity.
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | −20°C to 60°C | ±15% yield |
| Solvent Polarity | ε = 4–20 (THF/EtOH) | ±22% yield |
| Catalyst Loading | 5–10 mol% | ±18% yield |
Data aggregated from multiple synthetic routes demonstrate that maintaining reaction temperatures below 60°C prevents decomposition of the furochromene moiety, while polar aprotic solvents enhance nucleophilic displacement kinetics.
Scalability and Industrial Considerations
Transitioning from laboratory-scale synthesis to pilot production introduces challenges in mass transfer and purification.
Continuous Flow Reactor Design
Implementing tubular flow reactors for the cyclization step reduces reaction time from 12 hours to 45 minutes while improving yield to 91%. The enhanced heat transfer characteristics of flow systems mitigate exothermic side reactions during acetyl chloride addition.
Crystallization-Induced Diastereomer Resolution
A 2024 patent disclosed using (R)-mandelic acid as a resolving agent to obtain enantiomerically pure piperidine-4-carboxamide (99.8% ee) through differential crystallization in ethyl acetate/hexane mixtures.
Comparative Analysis of Synthetic Routes
Four principal methodologies have emerged for constructing the target compound:
-
Linear Approach : Sequential synthesis of furochromene → acetylation → piperidine coupling (Overall yield: 58%)
-
Convergent Synthesis : Parallel preparation of modules followed by late-stage coupling (Overall yield: 72%)
-
Solid-Phase Synthesis : Immobilized piperidine enables excess reagent use (Overall yield: 65%)
-
Biocatalytic Route : Enzymatic amidation and acetyl transfer (Overall yield: 63%)
The convergent strategy demonstrates superior efficiency by minimizing intermediate purification steps and protecting group manipulations .
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Structural Characteristics
The molecular formula for 1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide is , with a molecular weight of 445.5 g/mol. The compound features a furochromone moiety linked to a piperidine ring, which enhances its pharmacological properties. The presence of multiple functional groups contributes to its diverse biological activities.
Biological Activities
Research indicates that compounds derived from furochromones, including 1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide, exhibit various biological activities:
- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have utilized techniques such as electron paramagnetic resonance (EPR) to evaluate its radical scavenging capabilities .
- Antimicrobial Properties : Similar furochromone derivatives have been tested for their antimicrobial effects against various pathogens. The structural similarities suggest potential efficacy in combating bacterial and fungal infections.
- Antitumor Activity : Some derivatives of furochromones have demonstrated antitumor properties, indicating that 1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide may also possess similar effects. This area is under investigation for its potential application in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Antimicrobial | Effective against various pathogens | |
| Antitumor | Potential efficacy in cancer treatment |
Case Study: Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of various furochromone derivatives using EPR spectroscopy. Results indicated that certain compounds exhibited significant radical scavenging activity, with effectiveness ranging from 15% to 99% at different concentrations. This suggests a promising application for 1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide in formulations aimed at reducing oxidative damage in biological systems .
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives similar to 1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide were tested against a range of bacterial strains. The results demonstrated notable antibacterial activity, indicating the potential for developing new antimicrobial agents based on this compound structure .
Mechanism of Action
The mechanism of action of 1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Variations
The compound belongs to a broader family of furochromene derivatives. Key structural variations among analogs include substituent patterns (methyl, phenyl, halogen), linker type (acetyl vs. propanoyl), and terminal functional groups (carboxamide vs. carboxylic acid). These modifications significantly influence pharmacological properties.
Table 1: Structural and Pharmacokinetic Comparison
Key Findings from Comparative Analysis
Substituent Effects: Methyl Groups: The 2,5,9-trimethyl substitution in ZINC02123811 enhances hydrophobic interactions with SARS-CoV-2 Mpro, contributing to its high affinity . In contrast, the target compound’s 5-methyl group may limit steric hindrance, favoring binding to shallower active sites. Halogenation: The bromophenyl variant’s 4-bromo substituent increases molecular weight (523.4 vs. ~440–480 g/mol for non-halogenated analogs) and may enhance target binding via halogen bonding .
Linker Modifications: Acetyl vs. The acetyl linker in the target compound may restrict conformational freedom but reduce metabolic instability.
Terminal Functional Groups: Carboxamide vs. Carboxylic Acid: The piperidine-4-carboxamide group in the target compound improves membrane permeability compared to carboxylic acid analogs (e.g., propanoic acid derivative), which may ionize at physiological pH, reducing passive diffusion .
Pharmacological Implications
- Antiviral Activity: ZINC02123811’s efficacy against SARS-CoV-2 Mpro highlights the importance of substituent positioning and linker length in antiviral design .
- Solubility and Bioavailability : The bromophenyl variant’s higher molecular weight and lipophilicity (XLogP3 = 3.3) may limit oral bioavailability, whereas the carboxamide terminus in the target compound balances solubility and permeability .
Biological Activity
1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₅ |
| Molecular Weight | 423.4 g/mol |
| CAS Number | 921083-22-9 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. The following sections detail these activities.
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of similar compounds derived from the furochromene structure. For instance, compounds with analogous structures have shown promising results against various cancer cell lines, including:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
In vitro assays demonstrated that related compounds displayed IC50 values ranging from 6.1 to 77.7 μM, indicating effective cytotoxicity against HepG2 cells compared to standard treatments like doxorubicin .
The mechanism by which 1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide exerts its effects involves several pathways:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. For example, significant increases in caspase-3 activity were observed in treated HepG2 cells .
- Cell Cycle Arrest : The compound has been noted to cause cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells. This was evidenced by flow cytometry analysis showing an accumulation of cells in the Pre G1 phase and a decrease in G2/M phase cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that the compound may also possess antimicrobial activity. Related derivatives have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis.
Case Studies
Several case studies have highlighted the biological activity of compounds related to 1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide:
- Cytotoxicity Studies : In one study, a series of synthesized furochromene derivatives were assessed for their cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited superior anticancer activity compared to traditional chemotherapeutics .
- Apoptotic Mechanisms : Another investigation focused on the apoptotic mechanisms induced by these compounds, revealing significant increases in apoptotic markers and changes in cell cycle dynamics consistent with effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
